molecular formula C5H8AuClN2 B8822462 Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold CAS No. 847755-59-3

Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold

Katalognummer: B8822462
CAS-Nummer: 847755-59-3
Molekulargewicht: 328.55 g/mol
InChI-Schlüssel: DTSGQZNVLHSAPA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold is an organometallic compound that features a gold atom coordinated to a chloro ligand and a 1,3-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene ligand

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold typically involves the reaction of a gold(I) precursor with a suitable N-heterocyclic carbene ligand. One common method involves the reaction of chloro(tetrahydrothiophene)gold(I) with 1,3-dimethylimidazolium chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While the industrial production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro ligand can be substituted with other ligands, such as phosphines or other N-heterocyclic carbenes, under appropriate conditions.

    Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles, leading to the formation of gold(III) complexes.

    Reductive Elimination: Gold(III) complexes formed via oxidative addition can undergo reductive elimination to regenerate gold(I) species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and other N-heterocyclic carbenes. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

    Oxidative Addition: Reagents such as halogens (e.g., iodine) or organohalides are used. Reactions are often performed at low temperatures to control the reaction rate.

    Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents such as hydrazine.

Major Products

    Substitution Reactions: Products include gold(I) complexes with different ligands, such as phosphine-gold(I) or NHC-gold(I) complexes.

    Oxidative Addition: Products are gold(III) complexes with additional ligands.

    Reductive Elimination: The major product is the regenerated gold(I) complex.

Wissenschaftliche Forschungsanwendungen

Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and hydroamination reactions.

    Medicine: Gold(I) N-heterocyclic carbene complexes have shown potential as anticancer agents due to their ability to interact with biological molecules and inhibit tumor growth.

    Material Science: These compounds are investigated for their potential use in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold in catalysis involves the coordination of the gold center to substrates, facilitating various chemical transformations. In medicinal applications, the compound can interact with biological targets such as DNA or proteins, leading to the inhibition of cellular processes essential for tumor growth. The gold center can also generate reactive oxygen species, contributing to its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Chloro(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)gold
  • Chloro(1,3-diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene)gold
  • Chloro(1,3-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)gold

Uniqueness

Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and stability, making it suitable for specific applications in catalysis and medicine. Compared to similar compounds, it may offer advantages in terms of ease of synthesis, stability, and reactivity under certain conditions.

Eigenschaften

CAS-Nummer

847755-59-3

Molekularformel

C5H8AuClN2

Molekulargewicht

328.55 g/mol

IUPAC-Name

chloro-(1,3-dimethylimidazol-2-ylidene)gold

InChI

InChI=1S/C5H8N2.Au.ClH/c1-6-3-4-7(2)5-6;;/h3-4H,1-2H3;;1H/q;+1;/p-1

InChI-Schlüssel

DTSGQZNVLHSAPA-UHFFFAOYSA-M

Kanonische SMILES

CN1C=CN(C1=[Au]Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.